

"Isothiazole-5-carboxylic acid molecular structure and bonding"

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Compound of Interest

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An In-depth Technical Guide on the Molecular Structure and Bonding of **Isothiazole-5-carboxylic Acid**

Introduction

Isothiazole-5-carboxylic acid ($C_4H_3NO_2S$) is a heterocyclic organic compound featuring a five-membered isothiazole ring substituted with a carboxylic acid group.[1][2] As a member of the isothiazole family, it serves as a crucial building block in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including anti-infective and anti-allergic properties.[1][3][4] The isothiazole ring, an aromatic system containing adjacent sulfur and nitrogen atoms, imparts unique electronic and structural characteristics to the molecule.[2][5] This guide provides a comprehensive technical overview of the molecular structure, bonding, and spectroscopic properties of **isothiazole-5-carboxylic acid**, intended for researchers, chemists, and professionals in drug development.

Molecular Structure and Isomerism

Isothiazole-5-carboxylic acid has a molecular weight of 129.14 g/mol.[1] The core of the molecule is the isothiazole ring, a five-membered heterocycle with the sulfur and nitrogen atoms at positions 1 and 2, respectively.[2] This "1,2-" arrangement distinguishes it from its structural isomer, thiazole, where the heteroatoms are in a 1,3-orientation.[2] The carboxylic acid (-COOH) functional group is attached to the carbon atom at position 5 of the ring.

Caption: 2D molecular structure of **Isothiazole-5-carboxylic acid**.

Bonding and Electronic Properties

The isothiazole ring is an aromatic system, a property conferred by its cyclic, planar structure with a continuous ring of p-orbitals and adherence to Hückel's rule (6 π -electrons). This aromaticity contributes to the molecule's relative stability.

A significant aspect of the carboxylic acid group is its ability to form strong intermolecular hydrogen bonds. In the solid state and in non-polar solvents, **isothiazole-5-carboxylic acid** is expected to exist primarily as a hydrogen-bonded dimer. This dimerization profoundly influences its physical properties, such as melting point, and its spectroscopic characteristics, particularly in infrared spectroscopy.^{[6][7]}

Caption: Dimerization via intermolecular hydrogen bonding.

Spectroscopic and Structural Characterization

The molecular structure of **isothiazole-5-carboxylic acid** and its derivatives can be elucidated through various analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For carboxylic acids, the IR spectrum is dominated by characteristic absorptions from the -COOH group.^[7]

Functional Group	Vibration Mode	Expected Absorption Range (cm ⁻¹)	Notes
O-H (Carboxylic Acid)	Stretch	3300 - 2500	Very broad band due to hydrogen bonding in dimers.[6][8]
C-H (Aromatic)	Stretch	~3100 - 3000	Typically sharp peaks, may be obscured by the broad O-H band.
C=O (Carboxylic Acid)	Stretch	1760 - 1690	Strong, sharp absorption. Position depends on conjugation and dimerization.[6][9]
C=N / C=C (Ring)	Stretch	~1600 - 1450	Medium to weak absorptions characteristic of the aromatic isothiazole ring.
O-H (Carboxylic Acid)	Bend	1440 - 1395	In-plane bending.
C-O (Carboxylic Acid)	Stretch	1320 - 1210	Strong absorption.[6]
O-H (Carboxylic Acid)	Bend	950 - 910	Broad band for out-of-plane bending in dimers.

Data compiled from references[10],[6],[9], and[8]. For 3-bromoisothiazole-5-carboxylic acid, a broad O-H stretch was noted at 2874–2515 cm⁻¹ and a strong C=O stretch at 1719 cm⁻¹. [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the isothiazole ring and the acidic proton of the carboxyl group.

Proton	Multiplicity	Expected Chemical Shift (δ, ppm)	Notes
-COOH	Singlet	10 - 13	Very downfield, often broad. Disappears upon D ₂ O exchange. [8]
H3, H4 (Ring Protons)	Doublet/Singlet	7.0 - 9.0	The exact shifts and coupling depend on the electronic environment of the aromatic ring.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon	Expected Chemical Shift (δ, ppm)	Notes
C=O (Carboxyl)	165 - 185	Downfield shift characteristic of a carboxyl carbon. [8]
C3, C4, C5 (Ring Carbons)	110 - 160	The chemical shifts are influenced by the adjacent N and S heteroatoms. In 3-bromoisothiazole-5-carboxylic acid derivatives, the carbonyl carbon appears around 163 ppm. [10]

Predicted chemical shifts are based on general values for carboxylic acids and heterocyclic aromatic compounds. [\[8\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Value	Fragment	Notes
129	$[M]^+$ or $[M+H]^+$	Molecular ion or protonated molecular ion peak.
112	$[M-OH]^+$	Loss of a hydroxyl radical.
84	$[M-COOH]^+$	Loss of the carboxyl group, resulting in the isothiazole cation. This acylium ion is often a major peak for carboxylic acid derivatives. ^[9]

Fragmentation patterns are predictive. For the related 3-bromo**isothiazole-5-carboxylic acid**, an $[M+H]^+$ peak was observed at m/z 208.^[10]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and bond angles, in the solid state. While no specific crystallographic data for the parent **isothiazole-5-carboxylic acid** was found, this technique has been successfully applied to its derivatives, confirming molecular structures and intermolecular interactions like hydrogen bonding.^{[11][12]}

Bond	Typical Bond Length (Å)	Bond Angle	Typical Angle (°)
S-N	1.65 - 1.75	C5-N-S	105 - 115
C=O	1.20 - 1.25	N-S-C3	90 - 100
C-O	1.30 - 1.36	O-C-O	120 - 125

Values are typical for related heterocyclic and carboxylic acid structures and would require experimental verification via X-ray crystallography.

Experimental Protocols

Synthesis of an Isothiazole-5-carboxylic Acid Derivative

A reliable method for synthesizing **isothiazole-5-carboxylic acids** is through the hydrolysis of the corresponding carboxamide. The following protocol is adapted from the synthesis of 3-bromo**isothiazole-5-carboxylic acid**.[\[10\]](#)

Objective: To synthesize 3-bromo**isothiazole-5-carboxylic acid** from 3-bromoisothiazole-5-carboxamide.

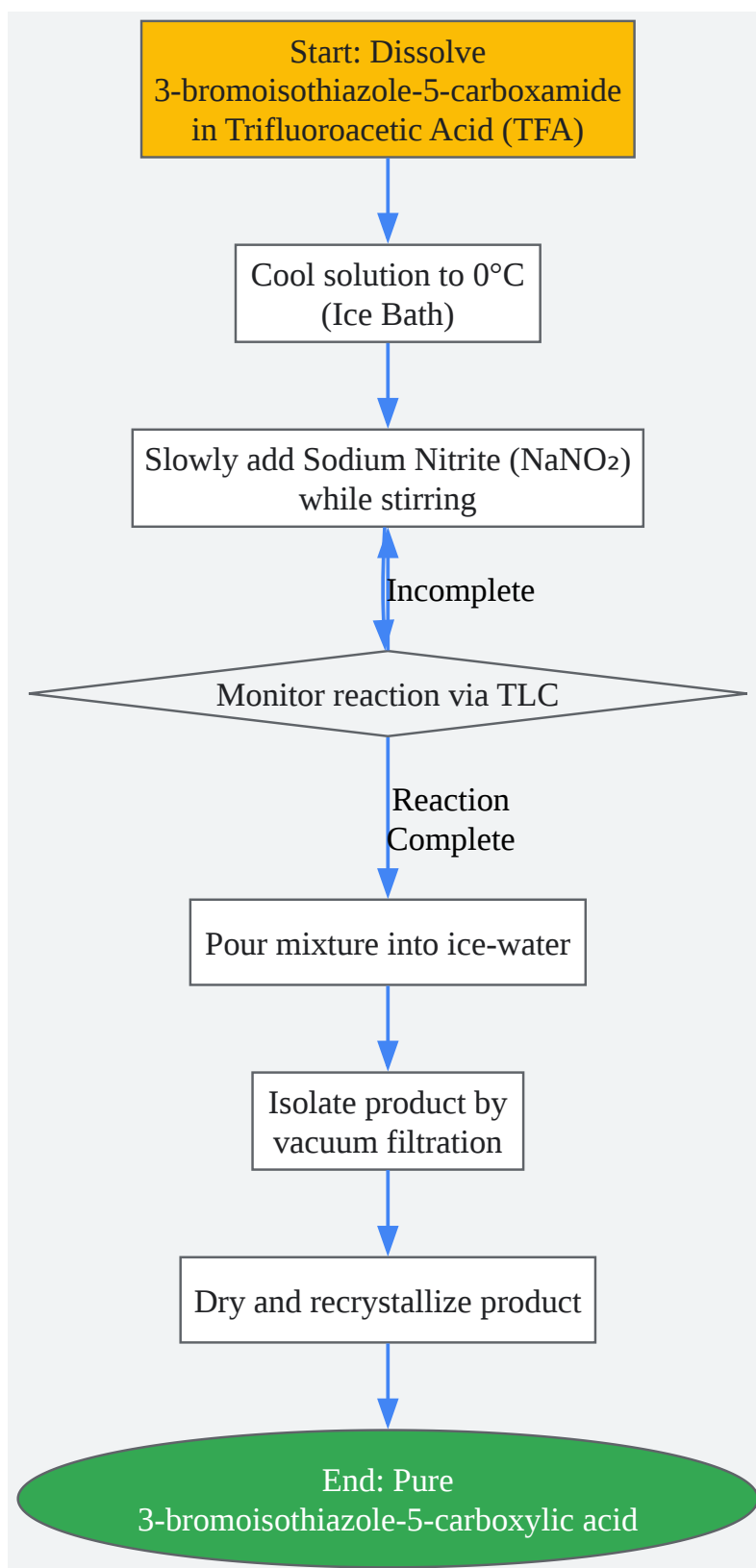
Materials:

- 3-bromoisothiazole-5-carboxamide (starting material)
- Trifluoroacetic acid (TFA) (solvent)
- Sodium nitrite (NaNO_2) (reagent)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

- **Reaction Setup:** Dissolve 3-bromoisothiazole-5-carboxamide in trifluoroacetic acid in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** While stirring vigorously, slowly add sodium nitrite (4 equivalents) to the cooled solution. Maintain the temperature at or near 0 °C during the addition.

- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Workup:** Once the reaction is complete, pour the mixture into ice-water. The product may precipitate out of solution.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid.
- **Purification:** Dry the crude product. If necessary, purify further by recrystallization from an appropriate solvent to yield the final product, **3-bromoisothiazole-5-carboxylic acid**.



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Caption: Workflow for the synthesis of a substituted **isothiazole-5-carboxylic acid**.^[10]

General Protocol for Spectroscopic Analysis

Sample Preparation:

- **IR Spectroscopy:** For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **NMR Spectroscopy:** Dissolve a small amount of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- **Mass Spectrometry:** Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).

Data Acquisition:

- Acquire spectra using standard instrument parameters. For NMR, this includes acquiring ^1H , ^{13}C , and potentially 2D correlation spectra (e.g., COSY, HSQC) to aid in structure assignment. For IR, scan the typical range of $4000\text{--}400\text{ cm}^{-1}$.

Conclusion

Isothiazole-5-carboxylic acid is a structurally significant molecule characterized by its aromatic heterocyclic ring and a reactive carboxylic acid functional group. Its bonding is defined by the delocalized π -system of the isothiazole ring and the capacity for strong intermolecular hydrogen bonding, which forms stable dimers. The structure can be reliably characterized by a combination of spectroscopic methods, with IR and NMR spectroscopy providing definitive signatures for its key functional groups. The synthetic accessibility of its derivatives makes it a valuable scaffold for the development of new pharmaceuticals and advanced materials. This guide provides the foundational structural and analytical data essential for researchers working with this important class of compounds.

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